molecular formula C8H12ClNO B1384072 2-(Aminomethyl)-4-methylphenol hydrochloride CAS No. 2044714-53-4

2-(Aminomethyl)-4-methylphenol hydrochloride

Cat. No.: B1384072
CAS No.: 2044714-53-4
M. Wt: 173.64 g/mol
InChI Key: LGZMHQAGNDIBJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-HOBA (hydrochloride) typically involves the reaction of 2-hydroxybenzylamine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of 5-methyl-2-HOBA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-HOBA (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-methyl-2-HOBA (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-HOBA (hydrochloride) involves its ability to scavenge isoketals, which are reactive intermediates formed during lipid peroxidation. By neutralizing these intermediates, the compound helps to reduce oxidative stress and inflammation. This action is particularly relevant in the context of cardiovascular diseases, where oxidative stress plays a significant role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-HOBA (hydrochloride) is unique due to its specific ability to scavenge isoketals and its demonstrated efficacy in reducing blood pressure in animal models. Its structural features, such as the presence of a methyl group at the 5-position and a hydroxyl group at the 2-position, contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(aminomethyl)-4-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)7(4-6)5-9;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZMHQAGNDIBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044714-53-4
Record name 2-(aminomethyl)-4-methylphenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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